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Compound of Interest

Compound Name: DS-6051B

Cat. No.: B1191743 Get Quote

An in-depth analysis of the molecular structure, properties, and mechanism of action of the

next-generation ROS1/NTRK inhibitor, taletrectinib.

Introduction
Taletrectinib (formerly known as DS-6051b or AB-106) is a potent and selective, orally

available, next-generation tyrosine kinase inhibitor (TKI) targeting ROS1 and NTRK

(neurotrophic tyrosine receptor kinase) fusion proteins.[1] It has demonstrated significant

clinical activity in patients with ROS1-positive non-small cell lung cancer (NSCLC), including

those with resistance to first-generation TKIs and those with central nervous system (CNS)

metastases.[2] This technical guide provides a detailed overview of the molecular structure,

physicochemical properties, mechanism of action, and key experimental data related to

taletrectinib, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical
Properties
Taletrectinib is a synthetic organic small molecule with a complex heterocyclic structure.

Table 1: Molecular and Chemical Properties of Taletrectinib
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Property Value Source

Molecular Formula C23H24FN5O [3][4]

Molecular Weight 405.48 g/mol [4]

IUPAC Name

3-[4-[(2R)-2-

aminopropoxy]phenyl]-N-

[(1R)-1-(3-

fluorophenyl)ethyl]imidazo[1,2-

b]pyridazin-6-amine

[3]

CAS Number 1505514-27-1 (free base) [3]

Synonyms DS-6051b, AB-106, IBI-344 [5]

Appearance White to off-white solid [1]

Solubility
Insoluble in water and ethanol.

Soluble in DMSO (50 mg/mL).
[5]

Storage

Store at -20°C as a powder.

Stock solutions in DMSO can

be stored at -80°C for up to 6

months and at -20°C for up to

1 month.

[6]

Computed XLogP3 3.8 [3]

Hydrogen Bond Donor Count 2 [3]

Hydrogen Bond Acceptor

Count
6 [3]

Rotatable Bond Count 7 [3]

Mechanism of Action and Signaling Pathway
Taletrectinib is a highly potent inhibitor of ROS1 and pan-NTRK (NTRK1, NTRK2, and NTRK3)

tyrosine kinases.[5] In various cancers, chromosomal rearrangements can lead to the formation

of fusion genes that encode for constitutively active ROS1 or NTRK fusion proteins. These
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aberrant proteins drive oncogenic signaling, leading to uncontrolled cell proliferation and

survival.

Taletrectinib competitively binds to the ATP-binding pocket of the ROS1 and NTRK kinase

domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream

signaling pathways.[2] The primary pathways inhibited by taletrectinib include the

PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell growth, survival, and

proliferation. By blocking these pathways, taletrectinib induces apoptosis and inhibits tumor

growth in cancers harboring ROS1 or NTRK fusions.

A key feature of taletrectinib is its potent activity against acquired resistance mutations that can

emerge during treatment with first-generation TKIs, such as the ROS1 G2032R solvent-front

mutation.[6]
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Taletrectinib's inhibition of ROS1/NTRK signaling.
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Pharmacological Properties
Taletrectinib exhibits potent inhibitory activity against ROS1 and NTRK kinases at nanomolar

concentrations.

Table 2: In Vitro Inhibitory Activity of Taletrectinib

Target IC50 (nM) Source

ROS1 0.207 [5][7]

NTRK1 0.622 [5][7]

NTRK2 2.28 [5][7]

NTRK3 0.980 [5][7]

Clinical data from the TRUST-I and TRUST-II phase 2 studies have demonstrated high

objective response rates (ORR) and durable responses in both TKI-naïve and TKI-pretreated

patients with ROS1-positive NSCLC.[2][8]

Table 3: Clinical Efficacy of Taletrectinib in ROS1+ NSCLC (TRUST-I and TRUST-II Pooled

Data)

Patient
Population

Objective
Response
Rate (ORR)

Median
Duration of
Response
(DOR)

Median
Progression-
Free Survival
(PFS)

Source

TKI-Naïve 88.8% 44.2 months 45.6 months

TKI-Pretreated 55.8% 16.6 months 9.7 months

Intracranial ORR

(TKI-Naïve)
76.5% - - [9]

Intracranial ORR

(TKI-Pretreated)
65.6% - - [9]
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Experimental Protocols
Synthesis and Purification of Taletrectinib Adipate
A representative synthesis of taletrectinib adipate involves a multi-step process. One described

method is as follows:

Mitsunobu Coupling: Reaction of p-bromophenol with N-Boc-d-alaninol in the presence of

triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF)

to yield N-Boc-1-(4-bromophenoxy)-2(R)-propanamine.[1]

Miyaura Borylation: The resulting compound undergoes Miyaura borylation with

bis(pinacolato)diboron using a palladium catalyst to form the corresponding boronate.[1]

Suzuki Coupling: The boronate is then coupled with a suitable imidazo[1,2-b]pyridazine

derivative via a Suzuki coupling reaction.

Deprotection: The final step involves the removal of the Boc protecting group to yield

taletrectinib.

Salt Formation and Purification: The free base is then reacted with adipic acid to form the

adipate salt, which can be purified by recrystallization.

p-Bromophenol

Mitsunobu Coupling

N-Boc-d-alaninol

N-Boc-1-(4-bromophenoxy)
-2(R)-propanamine Miyaura Borylation Boronate Intermediate

Suzuki Coupling

Imidazo[1,2-b]pyridazine
derivative

Boc-Taletrectinib Deprotection Taletrectinib (free base) Salt Formation
(Adipic Acid) Taletrectinib Adipate
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A representative synthesis workflow for taletrectinib adipate.

In Vitro Cell Viability Assay (MTT Assay)
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This protocol outlines a general procedure for assessing the effect of taletrectinib on the

viability of cancer cell lines harboring ROS1 or NTRK fusions.

Cell Seeding: Seed cancer cells (e.g., HCC78 for ROS1 fusion, or Ba/F3 cells engineered to

express NTRK fusions) in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of taletrectinib in cell culture medium. A typical

concentration range is 0.001 to 1000 nM.[7] Remove the existing medium from the wells and

add 100 µL of the medium containing the different concentrations of taletrectinib. Include a

vehicle control (DMSO).

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C until purple formazan crystals are visible.

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g.,

DMSO) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.

Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the phosphorylation status of key proteins in the

ROS1/NTRK signaling pathway following treatment with taletrectinib.

Cell Lysis: Culture ROS1 or NTRK fusion-positive cells and treat with various concentrations

of taletrectinib for a specified time (e.g., 2 hours).[7] Wash the cells with ice-cold PBS and

lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

protein assay.
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SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with primary antibodies against p-ROS1, p-NTRK, p-AKT, p-ERK,

and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH),

overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Analysis: Quantify the band intensities to determine the relative levels of protein

phosphorylation.

In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor activity of taletrectinib

in a mouse xenograft model.

Cell Implantation: Subcutaneously inject a suspension of human cancer cells harboring a

ROS1 or NTRK fusion (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g.,

BALB/c nude mice).

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Randomize the mice into treatment and control groups. Administer taletrectinib

orally once daily at various doses (e.g., 25-200 mg/kg) for a specified period (e.g., 18 days).

[6] The control group receives the vehicle.

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
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Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further

analysis (e.g., western blotting or immunohistochemistry).

Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor

efficacy of taletrectinib.

Conclusion
Taletrectinib is a promising next-generation TKI with potent activity against ROS1 and NTRK

fusion-positive cancers. Its favorable pharmacological profile, including its ability to overcome

resistance mutations and penetrate the CNS, makes it a valuable therapeutic option for a

defined patient population. The experimental protocols and data presented in this guide provide

a comprehensive resource for researchers working with this compound. Further investigation

into its mechanisms of resistance and potential combination therapies will continue to define its

role in precision oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Taletrectinib: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191743#taletrectinib-molecular-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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